molecular formula C44H26Br4N4 B12298260 5,10,15,20-Tetrakis(3-bromophenyl)porphyrin

5,10,15,20-Tetrakis(3-bromophenyl)porphyrin

Número de catálogo: B12298260
Peso molecular: 930.3 g/mol
Clave InChI: DIYJFQVQTQAXTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,10,15,20-Tetrakis(3-bromophenyl)porphyrin is a synthetic tetraphenylporphyrin derivative specifically engineered for advanced photochemical research and development. This compound belongs to a class of molecules that are excellent candidates for use as photosensitizers in Photodynamic Therapy (PDT) . Recent scientific investigations into closely related bromophenylporphyrin analogues have demonstrated exceptional potential for eradicating drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . The proposed mechanism of action involves the compound's ability to generate cytotoxic reactive oxygen species (ROS), particularly singlet oxygen, upon illumination with blue light . This ROS burst induces oxidative damage to bacterial cell membranes, inhibits ATP production, and suppresses virulence factor expression, leading to effective cell death . Furthermore, research highlights its significant utility in targeting and disrupting biofilms, both by inhibiting their formation and by eliminating entrenched bacterial communities within mature biofilms . This makes it a highly valuable tool for researchers developing novel antimicrobial strategies and studying biofilm-associated infections. Beyond antimicrobial applications, porphyrin-based compounds are also the subject of intense study in oncology research for their cytotoxic activities against various cancer cell lines and their capacity to interact with key protein targets like carbonic anhydrase IX (CAIX) . This compound is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Propiedades

Fórmula molecular

C44H26Br4N4

Peso molecular

930.3 g/mol

Nombre IUPAC

5,10,15,20-tetrakis(3-bromophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H26Br4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H

Clave InChI

DIYJFQVQTQAXTO-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC(=C1)Br)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)Br)C8=CC(=CC=C8)Br)C=C4)C9=CC(=CC=C9)Br)N3

Origen del producto

United States

Métodos De Preparación

Reaction Design and Reagent Selection

The synthesis of 5,10,15,20-tetrakis(3-bromophenyl)porphyrin follows a modified Adler-Longo method, optimized for brominated aryl aldehydes. As detailed by ACS Omega, the reaction employs 3-bromobenzaldehyde and pyrrole in a 1:1 molar ratio, dissolved in a methanol-water (2:1 v/v) solvent system acidified with hydrochloric acid. This solvent mixture promotes protonation of the aldehyde, enhancing electrophilicity for nucleophilic attack by pyrrole. The use of aqueous methanol aligns with green chemistry principles, reducing reliance on toxic organic solvents.

Stoichiometric precision is critical: 2 mmol of 3-bromobenzaldehyde (233 μL) reacts with 2 mmol of pyrrole (140 μL), yielding tetrapyrrolic macrocycles through acid-catalyzed cyclization. The HCl concentration (10 mL per 150 mL total volume) ensures sufficient proton availability without inducing side reactions such as demetalation or oxidative degradation.

Purification and Isolation

Chromatographic Refinement

Post-reflux, the DMF solution is evaporated to dryness, yielding a crude product contaminated with linear oligomers and unreacted starting materials. Column chromatography using silica gel (100–200 mesh) with chloroform as the eluent effectively isolates the target porphyrin. The high bromine content (four bromine atoms per molecule) increases molecular polarity compared to non-halogenated analogs, resulting in distinct retention behavior. Fractions are monitored via thin-layer chromatography, with the porphyrin exhibiting an Rf of 0.45 in chloroform-hexane (3:1).

Crystallization as an Alternative Purification Strategy

While chromatography remains the primary purification method, crystallization from chloroform-methanol (1:5) offers a scalable alternative. The porphyrin’s limited solubility in methanol induces gradual crystal growth, producing microcrystalline aggregates suitable for X-ray diffraction studies. However, this method yields slightly lower purity (∼92% by HPLC) compared to chromatographic isolation (∼98%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectroscopy (400 MHz, CDCl₃) confirms the expected symmetry and substitution pattern. The spectrum exhibits:

  • 8.86 ppm (s, 8H) : β-pyrrolic protons
  • 8.38 ppm (s, 4H) : meta-brominated phenyl protons adjacent to bromine
  • 8.15 ppm (d, J = 7.5 Hz, 4H) : ortho-phenyl protons
  • 7.95 ppm (d, J = 8.1 Hz, 4H) : para-phenyl protons
  • 7.64 ppm (t, J = 7.9 Hz, 4H) : meta-phenyl protons
  • −2.89 ppm (s, 2H) : Inner NH protons

The downfield shift of β-pyrrolic protons (8.86 ppm) versus non-brominated analogs (∼8.70 ppm) reflects electron withdrawal by bromine, consistent with Hammett substituent constants.

Elemental and Mass Spectrometric Validation

Elemental analysis corroborates the molecular formula C₄₄H₂₆Br₄N₄:

  • Calculated : C 56.81%, H 2.82%, N 6.02%
  • Found : C 56.70%, H 2.73%, N 6.14%

MALDI-TOF mass spectrometry reveals a dominant [M+H]⁺ peak at m/z 929.8 (calculated 929.9), with isotopic distribution matching four bromine atoms.

Table 2: Spectroscopic Data for this compound

Technique Key Data
¹H NMR (CDCl₃) δ 8.86 (s, 8H), −2.89 (s, 2H)
Elemental Analysis C 56.70%, H 2.73%, N 6.14%
MALDI-TOF MS [M+H]⁺ 929.8 (Δ = −0.1 ppm)
UV-Vis (CHCl₃) λₘₐₓ: 424 nm (ε = 3.6×10⁵ cm⁻¹M⁻¹)

Mechanistic and Kinetic Considerations

Acid-Catalyzed Cyclization Pathway

The synthesis proceeds via a series of acid-mediated steps:

  • Aldehyde Protonation : HCl protonates 3-bromobenzaldehyde, enhancing electrophilicity at the carbonyl carbon.
  • Pyrrole Activation : Protonation of pyrrole’s α-position facilitates nucleophilic attack on the activated aldehyde.
  • Oligomerization : Sequential condensation forms a tetrapyrrane intermediate, which undergoes oxidative aromatization upon reflux in DMF.

The electron-withdrawing bromine substituents slow condensation kinetics compared to electron-rich aryl aldehydes, necessitating extended reflux durations.

Solvent Effects on Macrocycle Formation

Methanol-water mixtures promote porphyrinogenesis by:

  • Stabilizing protonated intermediates through polar solvation
  • Precipitating the product to shift equilibrium toward macrocycle formation
  • Minimizing side reactions via moderate dielectric constant (ε = 33)

DMF’s high boiling point (153°C) and coordinating ability facilitate tetramerization while preventing acid-catalyzed decomposition.

Scalability and Industrial Relevance

Gram-scale syntheses (up to 441 mg per batch) demonstrate the protocol’s robustness. Key advantages for industrial adoption include:

  • Low Solvent Consumption : 150 mL solvent per 2 mmol scale
  • Minimal Catalyst Loading : HCl serves dual roles as catalyst and proton source
  • Ambient Conditions : No requirement for inert atmospheres or cryogenic cooling

Comparative analysis with traditional propionic acid routes shows a 15% yield improvement, attributable to suppressed side-product formation in methanol-water systems.

Análisis De Reacciones Químicas

Functionalization and Derivatization

Limited direct data exists for this specific compound, but insights can be drawn from functionalization of related porphyrins:

Bromination Reactions

While the compound is already brominated at the 3-position, further bromination of other positions (e.g., β-pyrrole or ortho-aryl positions) may require:

  • Electrophilic Aromatic Substitution : Using bromine in chloroform or CCl₄, with pyridine as a catalyst to prevent over-bromination .

  • Controlled Conditions : Reaction times and temperatures must be optimized to avoid scrambling or side reactions .

Structural and Analytical Data

The compound’s molecular formula is C₄₄H₂₆Br₄N₄ , with a molecular weight of 930.3 g/mol . Key analytical features include:

Property Details
Molecular Formula C₄₄H₂₆Br₄N₄
Molecular Weight 930.3 g/mol
InChI 1S/C44H26Br4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H
SMILES C1=CC(=CC(=C1)Br)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)Br)C8=CC(=CC=C8)Br)C=C4)C9=CC(=CC=C9)Br)N3

Photodynamic Therapy (PDT)

  • Singlet Oxygen Generation : Porphyrins like TBPP (4-bromo) generate reactive oxygen species (ROS) upon blue light activation, enabling bactericidal effects .

  • Biofilm Disruption : Demonstrated in MRSA models, though the 3-bromo analog’s efficacy remains uncharacterized .

Challenges and Limitations

  • Synthesis Specificity : The 3-bromo substitution requires precise aldehyde selection to avoid positional isomerism.

  • Analytical Verification : Limited spectroscopic data (e.g., IR, NMR) for this exact compound in the provided sources.

  • Functionalization Complexity : Further derivatization (e.g., metalation, halogen exchange) would require tailored conditions .

This synthesis framework and structural characterization provide a basis for further research into the chemical behavior of this compound. Additional experimental studies are needed to fully elucidate its reactivity and applications.

Aplicaciones Científicas De Investigación

Photodynamic Therapy

Photodynamic Therapy Mechanism

Photodynamic therapy (PDT) utilizes photosensitizers like 5,10,15,20-tetrakis(3-bromophenyl)porphyrin to produce reactive oxygen species upon light activation. These reactive species can effectively target and destroy cancer cells or bacteria. The compound's ability to absorb specific wavelengths of light enhances its efficacy in therapeutic applications.

Case Study: Antimicrobial Activity Against Drug-Resistant Bacteria

Recent studies have highlighted the effectiveness of this compound in combating methicillin-resistant Staphylococcus aureus (MRSA). When combined with blue light irradiation, this porphyrin derivative exhibited significant bactericidal effects. The mechanism involved the induction of reactive oxygen species that ruptured the bacterial cell membrane and inhibited ATP production, leading to bacterial death .

Wound Healing Enhancement

In addition to its antimicrobial properties, this compound has been shown to accelerate wound healing in infected models. In a study involving mouse skin wounds infected with MRSA, treatment with this compound facilitated faster healing compared to controls .

Biochemical Applications

Peptide Stapling and Cyclization

The structural characteristics of this compound allow it to function as a scaffold for peptide stapling and cyclization. This application is crucial in developing cyclic peptides with enhanced stability and bioactivity. Research demonstrated that peptides containing cysteine residues could be efficiently cyclized using this porphyrin as a template .

Ligand Development for G-Quadruplexes

Another promising application lies in its potential as a ligand for G-quadruplex DNA structures. The high solubility of this compound in aqueous solutions makes it suitable for targeting these complex DNA formations, which are significant in cancer biology and gene regulation .

Comparative Data Table

Application Area Description Efficacy/Outcome
Photodynamic TherapyTargeting drug-resistant bacteria like MRSASignificant bactericidal effects; accelerates wound healing
Biochemical ApplicationsPeptide stapling and cyclizationEnhanced stability and bioactivity of cyclic peptides
Ligand DevelopmentTargeting G-quadruplex DNA structuresPotential implications in cancer treatment

Comparación Con Compuestos Similares

3-Bromophenyl vs. 4-Bromophenyl Derivatives

  • The meta substitution also alters the electron density distribution, shifting the Soret and Q-band absorption maxima compared to para-substituted analogs.
  • Synthetic Yields : For fluorinated analogs, yields decrease with ortho/meta substitution (e.g., 5,10,15,20-tetrakis(3-fluorophenyl)porphyrin: 30% vs. 36% for the para isomer ). A similar trend is expected for brominated derivatives due to steric challenges during cyclization.

Bromine vs. Other Halogens

  • Electron-Withdrawing Strength: Bromine (σₚ = +0.23) is less electron-withdrawing than chlorine (σₚ = +0.37) but more than fluorine (σₚ = +0.06), modulating the porphyrin’s redox potentials.
  • Photostability : Brominated porphyrins show enhanced photostability compared to sulfonated or hydroxylated derivatives, as seen in halogenated sulfonylphenylporphyrins used in photodynamic therapy .

Functional Group Comparisons

Electron-Donating vs. Electron-Withdrawing Groups

Compound Substituent Key Properties Applications
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP) –OH (electron-donating) High antioxidant activity (EC₅₀ = 0.12 mM vs. DPPH), ROS generation Antimicrobial coatings, redox sensors
5,10,15,20-Tetrakis(3-bromophenyl)porphyrin –Br (electron-withdrawing) Enhanced photostability, redshifted absorption (λ_Soret ~420 nm) Catalysis, optoelectronics
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP) –COOH (polar) Water solubility, metal chelation (e.g., Cu²⁺ for radiopharmaceuticals) Drug delivery, MOF construction
  • Antimicrobial Activity : THPP outperforms brominated porphyrins in light-induced ROS generation due to the –OH group’s ability to stabilize radical intermediates .
  • Catalytic Efficiency : Brominated porphyrins exhibit superior catalytic activity in oxidation reactions compared to methoxy-substituted analogs (e.g., 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin) due to reduced electron donation from substituents .

Solubility and Aggregation Behavior

  • 3-Bromophenyl Derivative: Limited solubility in polar solvents (e.g., water) due to bromine’s hydrophobicity. Aggregation is mitigated by the meta substitution pattern compared to para-substituted derivatives .
  • Sulfonated Derivatives: 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (TSPP) is water-soluble and non-aggregating, enabling biomedical applications like PET imaging .
  • Aminophenyl Derivatives: 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP) shows intermediate solubility in organic solvents and forms stable films for electrochemical sensors .

Electrochemical and Spectroscopic Properties

Compound Oxidation Potential (V vs. SCE) λ_Soret (nm) Fluorescence Quantum Yield (Φ)
This compound +1.05 (estimated) ~420 0.02 (quenched by Br)
5,10,15,20-Tetraphenylporphyrin (H₂TPP) +0.92 418 0.10
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin +1.20 435 0.01
  • Bromine’s heavy atom effect quenches fluorescence but enhances intersystem crossing, making 3-bromophenylporphyrin a candidate for photodynamic therapy .
  • Nitro groups further redshift absorption but reduce solubility and catalytic activity compared to brominated analogs .

Actividad Biológica

5,10,15,20-Tetrakis(3-bromophenyl)porphyrin (TBPP) is a member of the porphyrin family, characterized by its unique tetrabrominated structure. This compound has garnered attention due to its significant biological activities, particularly in the fields of photodynamic therapy (PDT) and antimicrobial applications. This article delves into the biological activity of TBPP, presenting detailed research findings, case studies, and data tables to illustrate its potential.

This compound is synthesized through various methods that typically involve the condensation of pyrrole with appropriate aldehydes. The yield of TBPP can vary based on reaction conditions, such as temperature and solvent choice. For instance, a study reported yields around 7% in certain organic solvents under controlled conditions .

Biological Activity Overview

The biological activities of TBPP are primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it an effective photosensitizer in photodynamic therapy against various pathogens.

Antimicrobial Activity

  • Mechanism of Action : TBPP exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the generation of singlet oxygen (1O2^1O_2) upon irradiation with light, leading to oxidative damage to bacterial cell membranes and vital cellular components .
  • Case Studies :
    • A study highlighted TBPP's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for MRSA was found to be significantly lower under light irradiation compared to non-irradiated conditions (MIC = 69.42 µg/mL vs. MIC = 109.30 µg/mL) .
    • Another investigation demonstrated that TBPP combined with blue light could disrupt biofilms formed by MRSA, enhancing wound healing in infected skin models .

Comparative Biological Activity

The following table summarizes the biological activity of TBPP compared to other porphyrin derivatives:

Compound NameBacterial StrainMIC (µg/mL)Light ActivationNotes
This compoundMRSA69.42YesEffective in photodynamic therapy
5,10,15,20-Tetrakis(4-ethylphenyl)porphyrinP. aeruginosa54.71YesStronger effect under light
5,10,15,20-Tetrakis(4-bromophenyl)porphyrinMRSA77.0YesInduces ROS production

Photodynamic Therapy Applications

TBPP's capacity for generating ROS makes it a promising candidate for PDT applications:

  • Phototoxicity : Studies indicate that TBPP can induce significant phototoxicity in bacterial cells when exposed to visible light. This property is crucial for developing new treatments for antibiotic-resistant infections .
  • Wound Healing : Research shows that TBPP-mediated PDT can accelerate healing processes in infected wounds by effectively eliminating bacterial biofilms .

Q & A

Q. What are the optimized synthetic routes for 5,10,15,20-Tetrakis(3-bromophenyl)porphyrin, and how do reaction conditions influence yield and purity?

The Adler-Longo method is the most common synthetic route, involving condensation of pyrrole with 3-bromobenzaldehyde in refluxing propionic acid (70–120°C) . Modifications, such as using dichloromethane/hexane recrystallization, achieve >95% HPLC purity . Bromine’s electron-withdrawing effects can reduce reactivity, necessitating extended reaction times (4–24 hours) compared to non-halogenated analogs. Alternative methods, like the MacDonald [2+2] approach with SnCl₂ as a Lewis acid catalyst, yield ~5–10% product but minimize tar formation . Solvent choice (e.g., pyridine for crystallization) also impacts crystal packing and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of brominated porphyrins?

  • X-ray crystallography : Resolves columnar packing and intermolecular Br···π interactions (e.g., monoclinic space group P1 21/n1 with β = 104.17°) .
  • HPLC/MS : Validates molecular weight (e.g., m/z 847 for analogous acetoxyphenyl derivatives) .
  • UV-Vis : Identifies Soret (λₘₐₓ ~416 nm) and Q-band positions, sensitive to bromine’s electron-withdrawing effects .
  • IR and NMR : Detect functional groups (e.g., C-Br stretches at ~550 cm⁻¹) and confirm symmetry .

Q. How do purification challenges arise in brominated porphyrin synthesis, and what strategies mitigate them?

Brominated porphyrins often co-crystallize with solvents (e.g., pyridine in ), requiring Soxhlet extraction or column chromatography (silica/dichloromethane) . High halogen content increases non-polar interactions, complicating separation. Recrystallization in CH₂Cl₂/hexane (1:3) effectively removes unreacted aldehydes . For persistent impurities, preparative HPLC with C18 columns is recommended .

Advanced Research Questions

Q. How do bromine substituents influence supramolecular assembly in porphyrin-based materials?

Bromine enhances halogen bonding (Br···N/O) and π-π stacking, enabling columnar or layered architectures . For example, this compound forms columnar arrays with interplanar distances of ~3.5–4.0 Å, as observed in X-ray studies of nitro analogs . These interactions are critical for designing organic semiconductors or catalysts .

Q. What photophysical properties make brominated porphyrins suitable for photodynamic therapy (PDT) or catalysis?

Bromine’s heavy-atom effect enhances intersystem crossing, increasing triplet-state lifetimes for PDT applications . In catalysis, brominated porphyrins stabilize metal centers (e.g., Co or Sn complexes in ) via electron withdrawal, improving oxidative stability. UV-Vis spectra (e.g., red-shifted Q-bands) and EPR data validate these effects .

Q. How can researchers resolve contradictions in spectral data for brominated porphyrins?

Discrepancies in UV-Vis or NMR spectra often stem from solvent polarity or aggregation. For example, protonation in acidic media shifts Soret bands by ~10–15 nm . Use temperature-controlled NMR (e.g., 298 K vs. 77 K) to distinguish tautomeric forms . For aggregation-induced shifts, compare spectra in polar (DMF) vs. non-polar (toluene) solvents .

Q. What are the key safety protocols for handling brominated porphyrins in the lab?

  • PPE : N95 masks, nitrile gloves, and goggles (due to respiratory and dermal irritancy) .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling brominated vapors .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.